3-Methylchrysene

描述

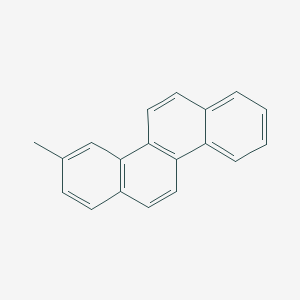

3-Methylchrysene is a methyl derivative of chrysene, belonging to the class of polycyclic aromatic hydrocarbons. It is a compound with the molecular formula C19H14 and a molecular weight of 242.31. This compound is ubiquitously present in the environment and is one of the contaminants found in smoked food products .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylchrysene can be synthesized from 7-Methyl-1-tetralone. The synthesis involves a series of reactions including cyclization and dehydrogenation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in laboratories for research purposes. The compound is available as a certified reference material for analytical purposes .

化学反应分析

Reaction Conditions and Outcomes

| Parameter | Detail |

|---|---|

| Starting Material | Stilbenoid derived from naphthyl Wittig salt and substituted benzaldehyde |

| Catalyst | Stoichiometric iodine |

| Solvent | Degassed cyclohexane or benzene |

| Light Source | 400 W medium-pressure mercury lamp |

| Yield | 82–88% |

This method avoids oxidative degradation by excluding oxygen and scavenging hydrogen iodide with epoxides .

Oxidation to Carboxylic Acids

3-Methylchrysene undergoes oxidation to chrysene-3-carboxylic acid using potassium permanganate (KMnO₄). While direct oxidation of PAH methyl groups is challenging due to ring stability, chrysene derivatives react under controlled conditions .

Oxidation Protocol

-

Reagent : KMnO₄ in pyridine/water mixture

-

Temperature : Reflux conditions

-

Outcome : Modest yields of chrysene-3-carboxylic acid (exact yield not quantified in literature) .

Chrysene’s stability slows oxidation compared to smaller PAHs like phenanthrene .

Key Findings from 5-MeCDE Studies

| Parameter | 5-MeCDE | BaPDE (Control) |

|---|---|---|

| Hydrolysis Rate (k) | 1.0 × 10⁻⁴ s⁻¹ | 3.5 × 10⁻³ s⁻¹ |

| DNA Binding (K) | 2800 ± 300 M⁻¹ | 10× higher than 5-MeCDE |

| Covalent Adducts | 5–8% of bound molecules | Similar to 5-MeCDE |

5-MeCDE forms physical complexes with DNA, followed by carbocation intermediates that hydrolyze or form covalent adducts. Ionic strength reduces binding affinity (e.g., K drops to 450 M⁻¹ in 0.1 M NaCl) .

Stability and Reactivity Considerations

-

Steric Effects : Failed syntheses of 4-methylchrysene suggest heightened steric hindrance in chrysene derivatives compared to phenanthrene .

-

Photostability : Prolonged irradiation (>40 hours) is required for cyclization, indicating moderate photoreactivity .

Environmental and Biological Implications

This compound’s classification as a possible carcinogen (IARC Group 3) correlates with its potential to form DNA adducts, analogous to 5-methylchrysene . Its role as an aryl hydrocarbon receptor (AhR) agonist further underscores its biological activity .

For synthetic and metabolic studies, this compound serves as a model compound for methylated PAH toxicity and environmental persistence.

科学研究应用

Synthesis of 3-Methylchrysene

The synthesis of this compound has been achieved through various methods, with photochemical cyclization being a notable approach. A study reported the successful preparation of 3-MC via the Mallory reaction, yielding it in approximately 69% efficiency after prolonged irradiation with UV light . This method involves the cyclization of stilbenoid compounds and has been optimized to produce high-purity isomers of methylchrysenes.

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Mallory Reaction | 69 | UV irradiation |

| Photochemical Cyclization | 82-88 | Stoichiometric iodine used |

| Metathesis Reaction | Varies | High-pressure conditions |

Environmental Detection

This compound is commonly found in tobacco smoke and other combustion products. Research has quantified its presence in cigarette smoke, where it was detected alongside other methylchrysenes and chrysene. For instance, one study reported that a U.S. blended nonfilter cigarette contained approximately 6.1 ng of 3-MC per cigarette . The detection methods typically involve solvent partitioning followed by chromatographic techniques to isolate and quantify PAHs.

Table 2: Quantification of Methylchrysenes in Cigarette Smoke

| Compound | Quantity (ng/cigarette) |

|---|---|

| 6-Methylchrysene | 7.2 |

| This compound | 6.1 |

| Chrysene | 36.5 |

The biological implications of this compound have been extensively studied, particularly regarding its carcinogenic potential. In animal studies, it has been shown to exhibit moderate tumor-initiating activity, making it a compound of interest in cancer research . While not as potent as some other PAHs like benzo[a]pyrene, the presence of 3-MC in environmental samples raises concerns about its health effects.

Case Study: Tumor Initiation in Mice

In a controlled study, various methylchrysenes were tested for their tumor-initiating activity on mouse skin. The results indicated that while 5-methylchrysene exhibited high carcinogenicity, this compound demonstrated moderate activity . This distinction highlights the varying levels of risk associated with different isomers.

作用机制

3-Methylchrysene exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This interaction leads to the activation of various signaling pathways that can result in changes in gene expression. The compound is known to be a possible carcinogenic agent, and its mechanism of action involves the formation of DNA adducts, which can lead to mutations and cancer development .

相似化合物的比较

Chrysene: The parent compound of 3-Methylchrysene.

1-Methylchrysene: Another methylated derivative of chrysene.

2-Methylchrysene: A methylated derivative with the methyl group at a different position.

4-Methylchrysene: Another positional isomer of methylchrysene.

Uniqueness of this compound: this compound is unique due to its specific methylation pattern, which influences its chemical properties and biological interactions. Its role as an aryl hydrocarbon receptor agonist and its potential carcinogenic effects make it a compound of significant interest in scientific research .

生物活性

3-Methylchrysene (3-MC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its carcinogenic properties and interactions with biological systems. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, toxicological implications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula and consists of a chrysene backbone with a methyl group at the 3-position. The synthesis of 3-MC can be achieved through various methods, including photochemical cyclization and oxidative reactions. Recent studies have reported successful syntheses with yields ranging from 69% to 88% using methods such as the Mallory reaction and other photochemical techniques .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as a possible human carcinogen based on evidence from animal studies. The compound has shown significant carcinogenic activity in rodent models, where it induced tumors upon administration . The mechanism of action is primarily linked to its ability to form DNA adducts, which can lead to mutations and subsequent tumorigenesis.

- Aryl Hydrocarbon Receptor (AhR) Activation :

- Estrogenic Activity :

In Vitro Studies

Recent research utilized CALUX® bioassays to evaluate the biological activity of 3-MC alongside other PAHs. The results indicated that 3-MC significantly contributed to AhR-mediated activities, highlighting its potency compared to other PAHs .

Case Study: Co-Exposure with Phenanthrene

A notable study investigated the effects of co-exposure to phenanthrene and this compound on early life stages of Atlantic haddock (Melanogrammus aeglefinus). The findings revealed that co-exposure altered biotransformation processes and increased toxicity levels in fish eggs and larvae. This study underscores the importance of understanding interactions between different PAHs in aquatic ecosystems .

Environmental Impact and Biodegradation

The environmental persistence of this compound poses significant ecological risks. Its biodegradation pathways have been explored, showing that while some microbial communities can degrade 3-MC, its complex structure often results in slower degradation rates compared to simpler PAHs .

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Carcinogenic Classification | Possible human carcinogen (IARC Group 2B) |

| Main Mechanism | AhR activation leading to DNA adduct formation |

| Estrogenic Activity | Yes |

| Biodegradation | Slow; variable microbial effectiveness |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-methylchrysene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). However, this compound’s low solubility (~0.6 µg/L) necessitates careful sample preparation, such as solid-phase extraction or liquid-liquid partitioning, to avoid underestimation . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated PAHs) are critical for accuracy. Confirmatory analysis via high-resolution mass spectrometry (HRMS) is advised for complex environmental matrices .

Q. How does this compound’s solubility influence experimental design in aquatic toxicity studies?

- Methodological Answer : Due to its low aqueous solubility, studies often employ solvent carriers (e.g., acetone or dimethyl sulfoxide) at concentrations ≤0.01% to avoid carrier toxicity. Co-solvent controls must be included. For chronic exposure models (e.g., early life-stage fish), static-renewal systems are recommended to maintain stable concentrations. Analytical verification of exposure levels via passive sampling (e.g., PDMS fibers) ensures accurate dose-response relationships .

Q. What ethical and regulatory considerations apply when studying this compound’s environmental impact?

- Methodological Answer : Researchers must obtain ethical approval for vertebrate studies (e.g., fish embryos), specifying endpoints like malformation rates. Compliance with OECD Test Guidelines (e.g., TG 236 for fish embryo toxicity) ensures reproducibility. Data transparency, including raw bioaccumulation metrics and statistical code, is critical for regulatory acceptance. Open-access repositories like Zenodo or EPA’s CompTox Chemicals Dashboard should be prioritized .

Advanced Research Questions

Q. How do metabolic pathways (e.g., CYP1A induction) alter this compound’s toxicity in co-exposure scenarios?

- Methodological Answer : Co-exposure with CYP-inducing compounds (e.g., phenanthrene) increases this compound metabolism, generating reactive intermediates that exacerbate toxicity. Experimental designs should include:

- Biomarker analysis : Measure CYP1A mRNA/protein levels via qPCR or Western blot.

- Metabolite profiling : Use LC-MS/MS to quantify hydroxylated derivatives.

- Synergy testing : Apply the Toxic Unit (TU) model to distinguish additive vs. synergistic effects.

- Example: In zebrafish, co-exposure with phenanthrene increased craniofacial deformities despite lower this compound bioaccumulation, suggesting metabolite-driven toxicity .

Q. How can researchers resolve contradictions in this compound’s reported bioaccumulation factors (BAFs) across studies?

- Methodological Answer : Discrepancies often arise from differing lipid normalization methods or exposure durations. To harmonize

- Standardize lipid measurement : Use gravimetric or enzymatic assays rather than predictive models.

- Temporal sampling : Collect tissue samples at multiple timepoints to assess steady-state BAFs.

- Meta-analysis : Apply random-effects models to account for inter-study variability. For example, BAFs in benthic organisms vary by sediment organic carbon content, requiring normalization to TOC levels .

Q. What in silico tools are validated for predicting this compound’s environmental persistence and degradation products?

- Methodological Answer : Use QSAR models like EPI Suite’s BIOWIN (for biodegradation) and AOPWIN (for atmospheric oxidation). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to aryl hydrocarbon receptors (AhR). Experimental validation via microcosm studies is essential, as photodegradation half-lives vary under UV vs. visible light. Cross-reference predictions with the NORMAN Suspect List Exchange for emerging transformation products .

Q. Methodological Best Practices

Q. How to design a robust literature review for this compound research gaps?

- Methodological Answer :

- Search strategy : Use Boolean operators in Scopus/Web of Science (e.g., "this compound AND (toxicity OR metabolism)").

- Critical appraisal : Apply AMSTAR-2 for systematic reviews or CARE guidelines for case studies.

- Gap analysis : Map findings using PRISMA flowcharts, highlighting understudied endpoints (e.g., endocrine disruption) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity data?

- Methodological Answer : Use nonlinear regression (e.g., Hill model) for EC50 estimation. For non-monotonic responses, Bayesian model averaging accounts for uncertainty. Cluster analysis (e.g., k-means) identifies subpopulations with differential susceptibility. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to avoid Type I errors .

Q. Data Contradiction and Synthesis

Q. How to address conflicting evidence on this compound’s carcinogenic potential?

- Methodological Answer : Discrepancies between in vitro (e.g., Ames test) and in vivo (e.g., rodent bioassays) data require mode-of-action (MoA) analysis. Key steps:

- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling.

- Biomarker correlation : Link DNA adduct levels (via ³²P-postlabeling) with tumor incidence.

- Weight-of-evidence : Apply IPCS framework to assess human relevance, prioritizing studies with metabolic competence (e.g., humanized CYP1A1 mice) .

属性

IUPAC Name |

3-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIHUJWAXSZIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074818 | |

| Record name | 3-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-31-3 | |

| Record name | 3-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1D0DVO36T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。